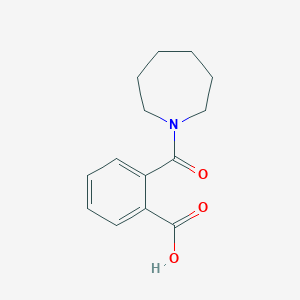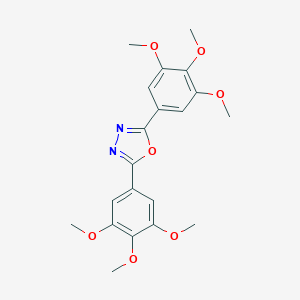
Methyl 2,3-dichloroquinoxaline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,3-dichloroquinoxaline-6-carboxylate is a chemical compound with the molecular formula C10H6Cl2N2O2 and a molecular weight of 257.08 g/mol . It is an ester derivative of quinoxaline, characterized by the presence of two chlorine atoms at the 2 and 3 positions and a carboxylate group at the 6 position of the quinoxaline ring. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3-dichloroquinoxaline-6-carboxylate typically involves the condensation reaction between ortho-phenylenediamine and dicarbonyl compounds . This reaction requires high temperatures and a strong acid catalyst. Another method involves the reaction of 2,3-dichloroquinoxaline with methanol in the presence of a base to form the ester derivative .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The reaction mixture is typically heated and stirred for several hours, followed by purification steps such as crystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
Methyl 2,3-dichloroquinoxaline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The quinoxaline ring can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution: Products include various substituted quinoxalines depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the quinoxaline ring.
Hydrolysis: The major product is 2,3-dichloroquinoxaline-6-carboxylic acid.
科学研究应用
Methyl 2,3-dichloroquinoxaline-6-carboxylate has a wide range of applications in scientific research:
作用机制
The mechanism of action of methyl 2,3-dichloroquinoxaline-6-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Methyl 2,3-dichloroquinoxaline-6-carboxylate can be compared with other quinoxaline derivatives such as:
2,3-Dichloroquinoxaline: Lacks the ester group, making it less reactive in certain chemical reactions.
Methyl 2,3-dibromoquinoxaline-6-carboxylate: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and biological activity.
Quinoxaline-6-carboxylate: Lacks the chlorine atoms, affecting its chemical and biological properties.
属性
IUPAC Name |
methyl 2,3-dichloroquinoxaline-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c1-16-10(15)5-2-3-6-7(4-5)14-9(12)8(11)13-6/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWYANCDEVPWLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(C(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00549828 |
Source


|
| Record name | Methyl 2,3-dichloroquinoxaline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00549828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108258-54-4 |
Source


|
| Record name | Methyl 2,3-dichloro-6-quinoxalinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108258-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,3-dichloroquinoxaline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00549828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(7-chloro-4-quinolinyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B183843.png)
![(2Z)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;perchlorate](/img/structure/B183846.png)




![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-](/img/structure/B183851.png)


![2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B183861.png)


